![molecular formula C22H29N5O B2519408 2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900278-15-1](/img/structure/B2519408.png)
2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential pharmacological properties. The pyrazolo[1,5-a]pyrimidine scaffold is a core structure that has been modified in various ways to explore its biological activity, particularly as it relates to anti-inflammatory, analgesic, and receptor antagonist properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the introduction of various substituents to the core structure to enhance activity and selectivity. For instance, the introduction of a basic amine and the optimization of spacer lengths between the amino and pyrazole groups have been crucial for the activity of σ(1) receptor antagonists . Similarly, modifications at different positions of the pyrazolo[1,5-a]pyrimidine ring have been explored to achieve nonsteroidal anti-inflammatory drugs with reduced ulcerogenic activity .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis, as well as single-crystal X-ray diffraction . Theoretical calculations, such as DFT/B3LYP optimizations, have been employed to understand the electronic properties, including HOMO-LUMO analysis and molecular electrostatic potential, which can provide insights into the reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the substituents attached to the core structure. For example, the introduction of lipophilic groups and acyl moieties has been shown to significantly affect the binding affinity to human A3 adenosine receptors . Additionally, the reaction of related compounds with hydrazines has led to the formation of modified pyrimidines, demonstrating the versatility of the core structure in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, stability, and safety profiles, are critical for their development as pharmacological agents. Compounds with good physicochemical properties, safety, and ADME (absorption, distribution, metabolism, and excretion) profiles have been selected as clinical candidates for further development . The introduction of specific substituents can also enhance the therapeutic index and reduce side effects, such as ulcerogenic activity .
Applications De Recherche Scientifique
Synthesis and Potential Applications
Chemical Synthesis and Structural Analysis
A compound structurally similar to 2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, was synthesized using a Biginelli reaction. This process involved reacting 4-morpholinobenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole, showcasing the chemical versatility and potential for varied applications in pharmaceutical and chemical research (Hery Suwito et al., 2018).
Pharmacological Interests
Compounds with a similar backbone structure, notably involving the pyrazolo[1,5-a]pyrimidine motif, have been explored for their potential pharmacological properties. For instance, derivatives of this chemical class have been studied for antihypertensive, antimicrobial, and anticancer activities, indicating a broad spectrum of possible therapeutic applications. The varied substitutions on the pyrazolo[1,5-a]pyrimidine core, including morpholine groups, have been critical in modulating the activity and specificity of these compounds for different biological targets (S. M. Bayomi et al., 1999), (H. Bektaş et al., 2007).
Biological Evaluation and Activity Profiling
Anticancer and Antimicrobial Potential
The structural framework of 2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and related compounds, have been a subject of interest in the development of new anticancer and antimicrobial agents. Research into similar molecules has highlighted their potential in inhibiting the growth of various cancer cell lines and bacterial strains, underscoring the importance of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry research (A. Rahmouni et al., 2016).
Phosphodiesterase Inhibition
Additionally, derivatives within this chemical class have been explored for their ability to inhibit phosphodiesterase enzymes, a key target for the treatment of cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. The specificity and potency of these inhibitors can be finely tuned through structural modifications, demonstrating the potential of 2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine derivatives in addressing a wide range of CNS disorders (Peng Li et al., 2016).
Propriétés
IUPAC Name |
2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-3-19-21(18-8-5-4-6-9-18)22-24-17(2)16-20(27(22)25-19)23-10-7-11-26-12-14-28-15-13-26/h4-6,8-9,16,23H,3,7,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKNSXGYSCCLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-5-methyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2519325.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2519327.png)
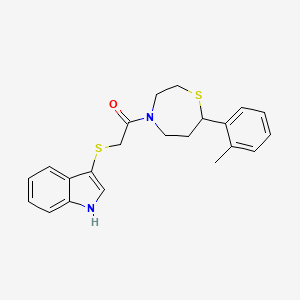
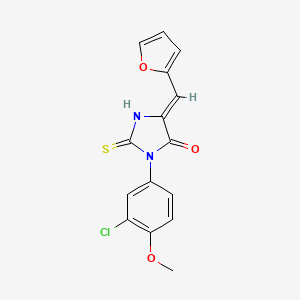
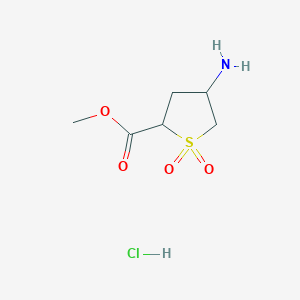
![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2519332.png)
![2-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]acetamide](/img/structure/B2519333.png)
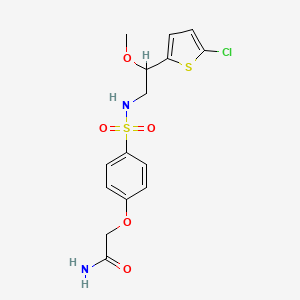
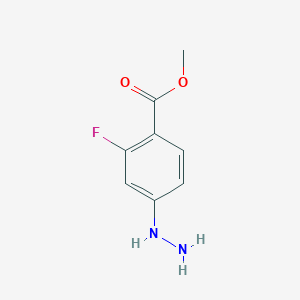
![2-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519341.png)
![6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2519342.png)
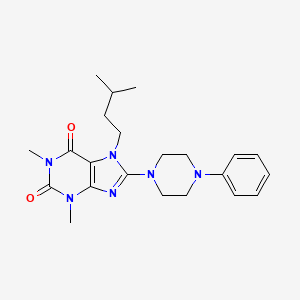

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2519347.png)